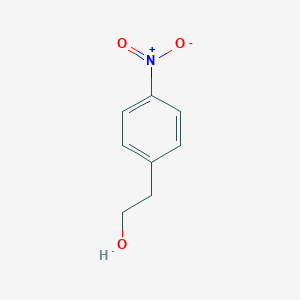

4-Nitrophenethyl alcohol

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMXRUOZUUKSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025764 | |

| Record name | 2-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrophenethyl alcohol appears as yellow needles (from aqueous methanol) or orange solid. (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

351 °F at 16 mmHg (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

100-27-6 | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Nitrophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

144 to 147 °F (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenethyl Alcohol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenethyl alcohol (CAS No. 100-27-6), a key synthetic intermediate in pharmaceutical research. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics, particularly as a precursor to allosteric modulators of the Cannabinoid Receptor 1 (CB1).

Core Properties of this compound

This compound, also known by its IUPAC name 2-(4-nitrophenyl)ethanol, is a yellow to orange crystalline solid.[1] Its chemical structure, featuring a nitro group on the phenyl ring, makes it a versatile building block in organic synthesis.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 100-27-6 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₃ | [1][2][4] |

| Molecular Weight | 167.16 g/mol | [3][4] |

| Appearance | Yellow to orange crystalline powder/solid | [1] |

| Melting Point | 59-62 °C | [1][5] |

| Boiling Point | 301.8 °C at 760 mmHg; 177 °C at 16 mmHg | [1][5] |

| Density | ~1.27 g/cm³ | [1] |

| Flash Point | 144.5 °C | [1] |

| Solubility | Soluble in chloroform, methanol; slightly soluble in water (<0.01 g/100 mL at 18°C) | [1] |

| ¹H NMR Chemical Shifts (ppm) | 8.14 (d), 7.41 (d), 3.91 (t), 2.97 (t) | [6] |

| LogP | 1.65 | [1] |

Applications in Drug Discovery and Development

This compound serves as a crucial starting material in the synthesis of various compounds with significant therapeutic potential.

Allosteric Modulators of the CB1 Receptor

A primary application of this compound is in the synthesis of N-phenylethylindole carboxamides. These compounds have been investigated as allosteric modulators of the Cannabinoid Receptor 1 (CB1).[7] Allosteric modulators offer a nuanced approach to receptor modulation compared to traditional agonists or antagonists, potentially leading to safer and more effective therapeutics.

Synthesis of Modified Oligonucleotides

The 4-nitrophenylethyl (NPE) group, derived from this compound, is utilized as a protecting group in solid-phase oligonucleotide synthesis. It is particularly useful for protecting the O⁶ position of guanosine and the O⁴ position of uridine and thymidine. The NPE group is stable during the synthesis cycles and can be removed under specific conditions, making it a valuable tool in the creation of modified nucleic acids for research and therapeutic applications.

Signaling Pathways of the Cannabinoid Receptor 1 (CB1)

The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. Its signaling cascade is complex and can be modulated by allosteric ligands derived from this compound. The diagram below illustrates the canonical CB1 signaling pathway.

Caption: Canonical CB1 Receptor Signaling Pathway.

Experimental Protocols

The following sections provide representative methodologies for the synthesis of this compound and its subsequent application. These protocols are derived from established chemical principles and may require optimization for specific laboratory conditions.

Synthesis of this compound

A common route for the synthesis of this compound is the reduction of a corresponding carboxylic acid or its ester. The following workflow outlines the synthesis from 4-nitrophenylacetic acid.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 4-nitrophenylacetic acid in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent like borane-THF complex is added dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction Progression: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol or water. The solvent is then removed under reduced pressure.

-

Extraction: The residue is redissolved in an organic solvent such as ethyl acetate and washed sequentially with a mild aqueous acid, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Solid-Phase Oligonucleotide Synthesis

The 4-nitrophenylethyl (NPE) group can be used as a protecting group for nucleobases in automated solid-phase oligonucleotide synthesis. The general logic for incorporating and later removing this protecting group is outlined below.

Caption: Logical workflow for using NPE protecting groups in oligonucleotide synthesis.

Methodology:

-

Phosphoramidite Preparation: The hydroxyl group of this compound is first converted to a phosphoramidite. This reagent is then used to protect the desired position on the nucleoside (e.g., O⁶ of guanosine).

-

Solid-Phase Synthesis: The NPE-protected nucleoside phosphoramidite is incorporated into the growing oligonucleotide chain on a solid support using a standard automated DNA/RNA synthesizer. The synthesis cycle involves:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

-

Coupling: Addition of the next phosphoramidite.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support. The NPE protecting groups are typically removed using a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) in an organic solvent. This is followed by the removal of other protecting groups.

-

Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmacologically active compounds and complex biomolecules. Its utility in creating allosteric modulators for the CB1 receptor and in the synthesis of modified oligonucleotides underscores its importance in modern drug discovery and development. The methodologies and data presented in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. atdbio.com [atdbio.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 4-Nitrophenethyl Alcohol

Introduction

4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is a valuable organic compound utilized as a synthetic intermediate in various chemical and pharmaceutical applications.[1] Its precise molecular structure is fundamental to its reactivity and function. This technical guide provides an in-depth overview of the analytical techniques and data interpretation required for the unambiguous structural elucidation of this compound. We will systematically examine the evidence obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm its molecular formula, functional groups, and atomic connectivity.

The structure of this compound is C₈H₉NO₃.[2] The degree of unsaturation is calculated as follows: DoU = C + 1 - (H/2) - (X/2) + (N/2) = 8 + 1 - (9/2) + (1/2) = 5 This value is consistent with a benzene ring (degree of 4) and a nitro group (degree of 1).

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence for its elemental composition and substructures.

Data Interpretation

The mass spectrum of this compound confirms its molecular weight and reveals a fragmentation pattern consistent with the proposed structure. The key spectral data are summarized below.

| Feature | m/z (Mass/Charge Ratio) | Interpretation |

| Molecular Ion [M]⁺ | 167 | Corresponds to the molecular formula C₈H₉NO₃.[2][3] |

| Fragment 1 | 137 | [M - CH₂O]⁺: Loss of formaldehyde, suggesting a primary alcohol. |

| Fragment 2 | 136 | [M - CH₂OH]⁺: Loss of the hydroxymethyl radical via benzylic cleavage.[2] |

| Fragment 3 | 121 | [M - NO₂]⁺: Loss of the nitro group. |

| Fragment 4 | 106 | [C₇H₆O]⁺: Further fragmentation. |

| Fragment 5 | 77 | [C₆H₅]⁺: Phenyl cation fragment. |

The presence of the molecular ion at m/z 167 confirms the molecular weight of 167.16 g/mol .[2] The fragmentation pattern, particularly the loss of the CH₂OH group (m/z 136), strongly indicates a phenethyl alcohol backbone.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for analyzing a solid organic compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) using a volatile organic solvent such as dichloromethane or ethyl acetate.[4] Ensure the sample is fully dissolved.

-

GC Instrument Setup:

-

Injector: Set to a temperature of 250°C to ensure rapid vaporization of the sample.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A standard nonpolar capillary column (e.g., 30m x 0.25mm, DB-5ms) is suitable.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

-

-

MS Instrument Setup:

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition. The resulting total ion chromatogram (TIC) will show peaks for separated components, and a mass spectrum can be generated for each peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Data Interpretation

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of hydroxyl, nitro, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2940 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1605 | Strong | Aromatic C=C stretch |

| ~1520 | Very Strong | Asymmetric N-O stretch (NO₂) |

| ~1345 | Very Strong | Symmetric N-O stretch (NO₂) |

| ~1110 | Strong | C-O stretch (primary alcohol) |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

The strong, broad band around 3350 cm⁻¹ is definitive for the hydroxyl group. The very strong absorptions at ~1520 cm⁻¹ and ~1345 cm⁻¹ are characteristic of the nitro group. Finally, the combination of aromatic C-H, C=C stretches, and the out-of-plane bending band at ~850 cm⁻¹ confirms a para-disubstituted aromatic ring.

Experimental Protocol: KBr Pellet Method

This method is standard for acquiring IR spectra of solid samples.[6]

-

Equipment Preparation: Thoroughly clean and dry an agate mortar and pestle, as well as the die set for the pellet press, using acetone to remove any contaminants.[7]

-

Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar and grind it into a fine, fluffy powder. This minimizes light scattering.[8]

-

Mixing: Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[9] Gently but thoroughly mix the sample and KBr for about a minute to ensure a homogeneous dispersion.

-

Pellet Pressing: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure of approximately 8-10 tons for 1-2 minutes.[8]

-

Analysis: Carefully remove the resulting thin, transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, ensuring to run a background scan with an empty holder or a pure KBr pellet first.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and the chemical environment of each atom.

¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum gives the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.14 | Doublet (d) | 2H | Aromatic H (H-2, H-6) |

| 7.41 | Doublet (d) | 2H | Aromatic H (H-3, H-5) |

| 3.91 | Triplet (t) | 2H | Methylene H (-CH₂-OH) |

| 2.97 | Triplet (t) | 2H | Methylene H (Ar-CH₂-) |

| ~2.0 (variable) | Singlet (s, broad) | 1H | Hydroxyl H (-OH) |

Data sourced from ChemicalBook.[10]

Interpretation:

-

The two doublets at 8.14 and 7.41 ppm, each integrating to 2H, are characteristic of a para-disubstituted benzene ring. The downfield shift of the H-2/H-6 protons is due to the strong electron-withdrawing effect of the adjacent nitro group.

-

The two triplets at 3.91 and 2.97 ppm indicate two adjacent methylene (-CH₂-) groups, forming an ethyl chain. The triplet at 3.91 ppm is shifted downfield due to its attachment to the electronegative oxygen atom. The triplet at 2.97 ppm shows coupling to the adjacent methylene group.

-

The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and solvent.

¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 146.9 | Aromatic C (C-4, attached to NO₂) |

| 146.5 | Aromatic C (C-1, attached to ethyl group) |

| 129.8 | Aromatic CH (C-2, C-6) |

| 123.5 | Aromatic CH (C-3, C-5) |

| 62.8 | Methylene C (-CH₂-OH) |

| 38.6 | Methylene C (Ar-CH₂-) |

Note: Specific chemical shift values are based on typical values and spectral database predictions, as exact literature values can vary slightly.[11][12]

Interpretation:

-

Six distinct signals are observed, corresponding to the six unique carbon environments in the molecule (due to symmetry, C-2/C-6 and C-3/C-5 are equivalent).

-

The signals in the 123-147 ppm range are characteristic of aromatic carbons.[11] The two signals furthest downfield (146.9 and 146.5 ppm) are assigned to the quaternary carbons (C-1 and C-4) which are attached to substituents.

-

The two signals in the aliphatic region at 62.8 and 38.6 ppm correspond to the two methylene carbons of the ethyl side chain. The carbon attached to the hydroxyl group (C-7) is deshielded and appears further downfield.[11]

Experimental Protocol: NMR Spectroscopy

This protocol describes a general method for preparing a sample for solution-state NMR analysis.[13]

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[13]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, small vial. The solvent should contain an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Transfer: Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final solution height in the tube should be approximately 4-5 cm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, typically requiring 8-16 scans. Following this, acquire the ¹³C spectrum, which will require a significantly larger number of scans for adequate signal-to-noise. Standard pulse programs for both 1D experiments should be used.

Visualization of Analytical Workflow and Correlations

Visual diagrams are essential for understanding the logical flow of the elucidation process and the relationships between data and structure. The following diagrams are rendered using the DOT language.

Caption: A logical workflow for the structural elucidation process.

Caption: Correlation of key spectroscopic data to the final structure.

Conclusion

The structural elucidation of this compound is achieved through a systematic combination of modern analytical techniques. Mass spectrometry confirms the molecular weight of 167 g/mol and provides fragmentation data consistent with a nitro-substituted phenethyl alcohol structure. Infrared spectroscopy definitively identifies the key functional groups: a hydroxyl group, a nitro group, and a para-disubstituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the connectivity of the ethyl alcohol side chain and its para-position relative to the nitro group on the benzene ring. The collective evidence from these methods corroborates to unequivocally confirm the structure of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C8H9NO3 | CID 7494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzeneethanol, 4-nitro- [webbook.nist.gov]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. 4-Nitrobenzeneethanol(100-27-6) 1H NMR [m.chemicalbook.com]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-nitrophenyl)ethanol (CAS No: 100-27-6), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document collates available data on its molecular characteristics, thermal properties, and solubility. Detailed experimental protocols for the determination of these properties and a representative synthesis method are also presented. The information herein is intended to support research and development activities by providing a solid foundation of the chemical and physical characteristics of this compound.

Physicochemical Properties

The physicochemical properties of 2-(4-nitrophenyl)ethanol are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. A summary of these properties is presented in the tables below.

Identity and Molecular Characteristics

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-nitrophenyl)ethanol | [1] |

| Synonyms | 4-Nitrophenethyl alcohol, p-Nitrophenethyl alcohol | [1][2][3] |

| CAS Number | 100-27-6 | [3][4][5] |

| Molecular Formula | C₈H₉NO₃ | [3][4][6] |

| Molecular Weight | 167.16 g/mol | [3][6][7][8] |

| Appearance | Colorless to pale yellow or orange-brown crystalline solid/powder | [6][7] |

| SMILES | C1=CC(=CC=C1CCO)--INVALID-LINK--[O-] | [1][4] |

| InChI Key | IKMXRUOZUUKSON-UHFFFAOYSA-N | [1][4] |

Thermal and Spectroscopic Data

| Property | Value | Source(s) |

| Melting Point | 56 - 63 °C | [4][5][6][7] |

| Boiling Point | 148 - 149 °C @ 2 mmHg 177 °C @ 16 mmHg 351 °F @ 16 mmHg | [2][4][6] |

| Flash Point | 144.5 °C | [2][7][8] |

| Vapor Pressure | 0.000455 mmHg @ 25°C | [2][7][8] |

Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Water Solubility | Slightly soluble/Partially soluble (<0.1 mg/mL at 18 °C) | [1][4][7][8][9] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone, chloroform | [2] |

| logP (calculated) | 1.1 | [7][8] |

Experimental Protocols

This section details the methodologies for the synthesis of 2-(4-nitrophenyl)ethanol and the determination of its key physicochemical properties.

Synthesis of 2-(4-nitrophenyl)ethanol by Nitration of 2-Phenylethanol

This protocol is based on the general method of nitrating aromatic compounds.

Materials:

-

2-Phenylethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Chloroform

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-phenylethanol to the cooled sulfuric acid while stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-phenylethanol in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Extract the aqueous mixture with chloroform multiple times.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

-

The crude 2-(4-nitrophenyl)ethanol can be purified by recrystallization from a suitable solvent system (e.g., aqueous methanol) to yield a crystalline solid.

Determination of Melting Point

The melting point is determined using the capillary method with a melting point apparatus.

Materials:

-

2-(4-nitrophenyl)ethanol sample (purified)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

Procedure:

-

Ensure the 2-(4-nitrophenyl)ethanol sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The melting point is reported as this range.

Determination of Boiling Point at Reduced Pressure

The boiling point is determined using a micro-boiling point or distillation method under reduced pressure.

Materials:

-

2-(4-nitrophenyl)ethanol sample

-

Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube setup

-

Heat source (heating mantle or oil bath)

-

Thermometer

-

Vacuum source and manometer

-

Boiling chips

Procedure:

-

Place a small volume of 2-(4-nitrophenyl)ethanol and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed.

-

Record the pressure from the manometer.

-

The boiling point is reported as the observed temperature at the recorded pressure.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for determining solubility.

Materials:

-

2-(4-nitrophenyl)ethanol sample

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Solvents: deionized water, ethanol, methanol, acetone.

Procedure:

-

Add a known mass (e.g., 10 mg) of 2-(4-nitrophenyl)ethanol to a test tube.

-

Add a specific volume (e.g., 1 mL) of the solvent to be tested.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble.

-

If the solid has not completely dissolved, the mixture can be gently warmed to observe the effect of temperature on solubility.

-

For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy after creating a calibration curve).

Determination of pKa (General Protocol)

As an alcohol, the pKa of the hydroxyl proton of 2-(4-nitrophenyl)ethanol is expected to be in the range of typical alcohols, though influenced by the electron-withdrawing nitro group. A precise experimental determination can be carried out using spectrophotometric methods.

Materials:

-

2-(4-nitrophenyl)ethanol sample

-

UV-Vis spectrophotometer

-

pH meter

-

Buffer solutions of varying pH

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 2-(4-nitrophenyl)ethanol in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting with the respective buffer solution.

-

Record the UV-Vis spectrum of each sample over a relevant wavelength range.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH. This corresponds to the different absorbances of the protonated and deprotonated forms of the molecule.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(4-nitrophenyl)ethanol.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

An In-Depth Technical Guide to the Solubility of 4-Nitrophenethyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrophenethyl alcohol (also known as 2-(4-nitrophenyl)ethanol) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative solubility information. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility, empowering researchers to generate specific data for their unique applications.

Introduction to this compound

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. The molecule's structure, featuring a polar nitro group and a hydroxyl group, as well as a nonpolar benzene ring, results in a nuanced solubility profile across different solvent classes.

Solubility Profile of this compound

The solubility of this compound is influenced by the polarity of the solvent and its capacity for hydrogen bonding. The following tables summarize the currently available qualitative and semi-quantitative solubility data.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Classification | Reference(s) |

| Methanol | Soluble / Slightly Soluble | [1][2][3] |

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Chloroform | Slightly Soluble | [1][3] |

Table 2: Semi-Quantitative Solubility of this compound

| Solvent | Solubility | Temperature | Reference(s) |

| Water | <0.01 g/100 mL | 18 °C | [1] |

| Water | <0.1 mg/mL | 64 °F (17.8 °C) | [] |

It is generally observed that the solubility of organic compounds like this compound increases with rising temperatures.[2]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following sections detail two robust protocols for determining the solubility of this compound in organic solvents: the Shake-Flask Method coupled with Gravimetric Analysis, and the Shake-Flask Method with UV/Vis Spectrophotometric Quantification.

This method is a reliable approach for determining the equilibrium solubility of a compound in a specific solvent.[5] It involves creating a saturated solution and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[6][7]

Protocol Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture using a mechanical shaker or magnetic stirrer at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended.[8]

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation. Ensure that the temperature is maintained during this step to prevent any change in solubility.

-

-

Gravimetric Determination:

-

Accurately transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed, dry container (e.g., an evaporating dish or beaker).[6]

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) to leave behind the solid this compound residue.

-

Dry the residue to a constant weight in an oven at a temperature below the melting point of this compound (59-62 °C).

-

Cool the container in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).

-

This method is particularly useful for compounds that have a strong chromophore, such as the nitro group in this compound, which allows for accurate concentration measurement via UV/Vis spectrophotometry.[9]

Protocol Steps:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired organic solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. A UV-Vis spectrum for this compound in methanol is available for reference.[10]

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Separation of Saturated Solution:

-

Follow steps 1 and 2 as described in the gravimetric method (Section 3.1) to prepare a saturated solution and separate the undissolved solid.

-

-

UV/Vis Spectrophotometric Measurement:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Theoretical Prediction of Solubility

In the absence of experimental data, various thermodynamic models can be employed to predict the solubility of organic compounds.[11][12][13] These models often utilize parameters such as the solute's melting point, enthalpy of fusion, and activity coefficient in the solvent. Computational methods like COSMO-RS have also shown success in predicting solvation properties related to solubility.[14] While these predictive methods can provide valuable estimates, experimental verification remains the gold standard.

Conclusion

This technical guide has summarized the available solubility data for this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. For researchers and professionals in drug development and chemical synthesis, understanding and accurately measuring the solubility of this compound is crucial for process optimization and formulation success. The provided methodologies offer a robust framework for generating the specific solubility data required for various research and development applications.

References

- 1. lookchem.com [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. quora.com [quora.com]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. spectrabase.com [spectrabase.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. (102b) Thermodynamic Modeling and Prediction of Solubility of Organic Molecules and Pharmaceuticals | AIChE [proceedings.aiche.org]

- 14. chemrxiv.org [chemrxiv.org]

1H NMR and 13C NMR spectral data of 4-Nitrophenethyl alcohol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Nitrophenethyl Alcohol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. The information is intended for researchers, scientists, and drug development professionals who require detailed spectroscopic information for this compound. This document includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a logical diagram illustrating the correlation between the molecular structure and its NMR signals.

Molecular Structure of this compound

The structure of this compound, with the IUPAC name 2-(4-nitrophenyl)ethanol, is presented below with a numbering scheme for proton and carbon assignments in the subsequent NMR data tables.[1]

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound, primarily recorded in deuterated chloroform (CDCl₃) at 400 MHz.[2]

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 (Aromatic) | 8.14 | d | 8.4 |

| H-3, H-5 (Aromatic) | 7.41 | d | 8.4 |

| H-8 (Methylene, -CH₂OH) | 3.91 | t | 6.8 |

| H-7 (Methylene, Ar-CH₂) | 2.97 | t | 6.8 |

| OH | 2.00 | s (broad) | - |

¹³C NMR Spectral Data

The ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) at 100 or 125 MHz, are presented below.[3]

| Assignment | Chemical Shift (δ) ppm |

| C-4 (Aromatic, C-NO₂) | 148.45 |

| C-1 (Aromatic, C-CH₂) | 140.35 |

| C-3, C-5 (Aromatic, CH) | 130.14 |

| C-2, C-6 (Aromatic, CH) | 123.77 |

| C-8 (Methylene, -CH₂OH) | 69.84 |

| C-7 (Methylene, Ar-CH₂) | 80.71 (Note: This value appears anomalous and may be a typographical error in the source. A value around 39 ppm is expected. For the purpose of this guide, the reported value is included with this note.) |

Visualization of Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR chemical shifts.

Caption: Correlation of this compound structure with its ¹H and ¹³C NMR signals.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.[4][5] For alternative solubility or to observe different proton exchange behavior, DMSO-d₆ can be used.[6]

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[7] Modern spectrometers often reference the residual solvent peak.[8][9]

¹H NMR Spectroscopy Acquisition

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[9]

-

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).[7]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is often sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds is standard.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using TMS or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Acquisition

-

Spectrometer: A spectrometer operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument) is used.[9]

-

Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[10]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates, especially for quaternary carbons which have longer relaxation times.[11]

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is a good starting point.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase correct and baseline correct the spectrum.

-

Calibrate the chemical shift scale. The CDCl₃ solvent peak at approximately 77.16 ppm is commonly used for referencing.[8]

-

References

- 1. This compound | C8H9NO3 | CID 7494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzeneethanol(100-27-6) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. sc.edu [sc.edu]

- 11. books.rsc.org [books.rsc.org]

Mass Spectrometry Analysis of 4-Nitrophenethyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 4-Nitrophenethyl alcohol (C8H9NO3), a key intermediate in various synthetic applications. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative data from spectral databases, and provides a generalized experimental protocol for its analysis.

Compound Information

| Property | Value |

| Chemical Name | 2-(4-nitrophenyl)ethanol |

| CAS Number | 100-27-6[1] |

| Molecular Formula | C8H9NO3[1] |

| Molecular Weight | 167.16 g/mol [2] |

Mass Spectrometry Data (Electron Ionization)

Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a characteristic fingerprint for compound identification.[3][4] The mass spectrum of this compound is characterized by a discernible molecular ion peak and several key fragment ions. Aromatic alcohols, such as this compound, typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[5]

The quantitative data from two separate sources are presented below.

Table 1: Mass Spectrum of this compound - Source 1

Data sourced from NIST Chemistry WebBook.[1]

| m/z | Relative Intensity (%) |

| 167 | ~40 |

| 137 | 100 |

| 107 | ~15 |

| 91 | ~20 |

| 90 | ~25 |

| 89 | ~10 |

| 77 | ~12 |

| 65 | ~7 |

| 63 | ~4 |

| 51 | ~4 |

| 31 | ~12 |

| 30 | ~5 |

Table 2: Mass Spectrum of this compound - Source 2

| m/z | Relative Intensity |

| 30.0 | 4.4 |

| 31.0 | 13.0 |

| 65.0 | 6.3 |

| 77.0 | 11.7 |

| 89.0 | 10.3 |

| 90.0 | 27.0 |

| 91.0 | 21.0 |

| 107.0 | 13.3 |

| 120.0 | 11.9 |

| 137.0 | 100.0 |

| 167.0 | 39.9 |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization can be rationalized through several key steps, including alpha cleavage and cleavages related to the nitro group and aromatic ring. The stability of the resulting fragments, such as resonance-stabilized cations, often dictates the major peaks observed in the spectrum.

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocols

A general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a composite based on standard practices for the analysis of aromatic compounds.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Extraction (if in a matrix): For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-200.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

-

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound by electron ionization provides a reproducible and characteristic fragmentation pattern, with a prominent molecular ion at m/z 167 and a base peak at m/z 137. The detailed experimental protocol and fragmentation pathway outlined in this guide serve as a valuable resource for researchers in the fields of analytical chemistry, synthetic chemistry, and drug development for the confident identification and characterization of this compound.

References

Infrared (IR) Spectroscopy of 4-Nitrophenethyl Alcohol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 4-Nitrophenethyl alcohol (C₈H₉NO₃), a key intermediate in various synthetic applications. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and presents a logical workflow for the analysis.

Introduction to the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When subjected to infrared radiation, the covalent bonds within a molecule vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule.

The structure of this compound contains several key functional groups that give rise to distinct absorption bands in the IR spectrum:

-

Hydroxyl (-OH) group: Responsible for a characteristic broad stretching vibration.

-

Nitro (-NO₂) group: Exhibits strong symmetric and asymmetric stretching vibrations.

-

Aromatic ring (p-disubstituted benzene): Shows characteristic C-H and C=C stretching and bending vibrations.

-

Aliphatic chain (-CH₂-CH₂-): Produces C-H stretching and bending absorptions.

By analyzing the positions, intensities, and shapes of these absorption bands, one can confirm the identity and purity of this compound.

Quantitative Infrared Spectral Data

The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the principal peaks, their corresponding vibrational modes, and typical frequency ranges. The data is compiled from spectral databases and spectroscopic theory.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3100 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~2940 | Medium | Aliphatic C-H Stretch | Alkane (-CH₂) |

| ~1600 | Medium | Aromatic C=C Stretch | Aromatic Ring |

| ~1520 | Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1345 | Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

| ~850 | Strong | p-Disubstitution C-H Bend | Aromatic Ring |

Experimental Protocols for IR Spectral Acquisition

The acquisition of a high-quality IR spectrum of this compound, which is a solid at room temperature, requires proper sample preparation. The following are detailed protocols for common solid-sampling techniques.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-resolution transmission spectra of solid samples.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

This compound (analytical grade)

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with a die set (e.g., 13 mm)

-

Hydraulic press

-

Spatula

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for 2-3 hours to remove any adsorbed water. Cool and store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grinding: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

Pellet Formation: Transfer the powder mixture into the die of a pellet press. Distribute the powder evenly.

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Collect a background spectrum using an empty sample compartment or a pure KBr pellet.

-

Sample Spectrum: Collect the spectrum of the this compound pellet. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method for analyzing solid powders with minimal sample preparation.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of this compound powder onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal.

-

Spectral Acquisition: Collect the IR spectrum of the sample.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from initial preparation to final structural confirmation.

Caption: Workflow for IR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a definitive means of its identification. The presence of strong, characteristic absorption bands for the hydroxyl, nitro, and p-substituted aromatic functionalities, as detailed in this guide, allows for unambiguous structural confirmation. By following the detailed experimental protocols, researchers can reliably obtain high-quality spectra for analysis. This guide serves as a comprehensive resource for professionals engaged in the synthesis, quality control, and development of processes involving this compound.

In-Depth Technical Guide to the Ultraviolet (UV) Spectroscopy of 4-Nitrophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) spectroscopic properties of 4-nitrophenethyl alcohol. It includes key spectral data, detailed experimental protocols, and an exploration of the underlying electronic transitions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and materials science.

Core Spectroscopic Data

The UV-Visible spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from electronic transitions within the aromatic nitro group. The key quantitative data for this compound in methanol are summarized in the table below.

| Parameter | Value | Solvent |

| λmax (Wavelength of Max. Absorbance) | ~274 nm (Estimated) | Methanol |

| Molar Absorptivity (ε) | ~10,000 L mol⁻¹ cm⁻¹ (Estimated) | Methanol |

| Sadtler UV Number | 26385N | Methanol |

Note: The λmax and molar absorptivity values are estimated based on the typical spectroscopic behavior of p-nitro aromatic compounds, as direct, publicly available quantitative data for this compound is limited. The Sadtler UV number corresponds to a spectrum recorded in methanol.

Electronic Transitions and Spectral Interpretation

The UV absorption of this compound is dominated by the chromophore of the para-substituted nitrobenzene ring. The intense absorption band observed is primarily due to a π → π* transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the nitro group (-NO₂) and the ethyl alcohol group (-CH₂CH₂OH) on the benzene ring influences the energy of these orbitals and thus the wavelength of maximum absorption (λmax).

The nitro group acts as a strong electron-withdrawing group, which extends the conjugation of the π-system and typically leads to a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzene. For comparison, the closely related compound 4-nitrophenol exhibits a λmax in the range of 317-319 nm in its neutral form.[1][2][3] The ethyl alcohol substituent has a less pronounced effect on the λmax.

The relationship between the molecular structure and the observed UV-Vis spectrum can be visualized through the following logical diagram:

Experimental Protocols

The following section outlines a detailed methodology for obtaining the UV-Vis spectrum of this compound. This protocol is based on standard practices for the analysis of aromatic compounds.[4]

Materials and Instrumentation

-

Analyte: this compound (crystalline solid)

-

Solvent: Spectroscopic grade methanol

-

Instrumentation: A dual-beam UV-Visible spectrophotometer

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of spectroscopic grade methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution with methanol to a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 to 0.8 arbitrary units). The estimated molar absorptivity can be used to calculate the appropriate concentration.

Spectrophotometric Analysis

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade methanol. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder.

-

Data Acquisition: Scan the sample from the starting to the ending wavelength and record the absorbance spectrum. The wavelength of maximum absorbance (λmax) should be identified from the resulting spectrum.

The general workflow for this experimental procedure is illustrated in the following diagram:

Solvent Effects

Conclusion

This technical guide has summarized the key aspects of the ultraviolet spectroscopy of this compound. The strong UV absorption, primarily attributed to a π → π* transition within the p-nitro aromatic chromophore, makes UV-Vis spectroscopy a valuable tool for the qualitative and quantitative analysis of this compound. The provided experimental protocol offers a robust methodology for obtaining reliable spectroscopic data. Further research into the effects of different solvents on the spectral properties of this compound would be a valuable addition to the existing literature.

References

Unveiling 4-Nitrophenethyl Alcohol: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of 4-nitrophenethyl alcohol, a key building block in modern organic synthesis and drug discovery. While its contemporary applications are widespread, understanding its origins is crucial for appreciating the evolution of synthetic chemistry and for the innovative development of new methodologies. This document compiles the earliest known synthesis and physico-chemical characterizations of this important nitro compound.

Discovery and First Synthesis

The first documented synthesis of this compound, also known as p-nitrophenylethyl alcohol, is credited to L. Edeleanu and G. A. Filiti in 1887. Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the future utility of this compound. The synthesis was achieved through the nitration of phenethyl alcohol.

The initial approach involved the direct nitration of phenethyl alcohol using a mixture of nitric and sulfuric acids. However, this method often resulted in oxidation and the formation of byproducts. A more refined and successful method, also detailed in early literature, involves a two-step process starting from phenethyl acetate. This approach provides better control over the reaction and improves the yield of the desired product.

Experimental Protocols

The following sections provide a detailed methodology for the first successful synthesis of this compound, compiled from foundational literature.

Synthesis of 4-Nitrophenethyl Acetate

The precursor, 4-nitrophenethyl acetate, was prepared by the nitration of phenethyl acetate.

Materials:

-

Phenethyl acetate

-

Fuming nitric acid (sp. gr. 1.52)

-

Sulfuric acid (concentrated)

-

Ice

-

Water

-

Ether

-

Sodium carbonate solution

Procedure:

-

A mixture of 100 grams of fuming nitric acid and 200 grams of concentrated sulfuric acid was prepared and cooled in a freezing mixture.

-

To this cooled acid mixture, 100 grams of phenethyl acetate was added dropwise with constant stirring, ensuring the temperature did not rise above 0°C.

-

After the addition was complete, the reaction mixture was allowed to stand for a short period before being poured onto a large quantity of crushed ice.

-

The oily product that separated was extracted with ether.

-

The ethereal solution was washed with water, followed by a dilute sodium carbonate solution, and then again with water until neutral.

-

The ether was distilled off, and the remaining oil was purified by distillation under reduced pressure. The fraction boiling at 185-190°C (at 20 mm Hg) was collected as 4-nitrophenethyl acetate.

Saponification to this compound

The synthesized 4-nitrophenethyl acetate was then saponified to yield this compound.

Materials:

-

4-Nitrophenethyl acetate

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (dilute)

Procedure:

-

A solution of 50 grams of potassium hydroxide in 500 cc of 80% ethanol was prepared.

-

To this solution, 100 grams of 4-nitrophenethyl acetate was added.

-

The mixture was heated on a water bath until the saponification was complete, as indicated by the disappearance of the ester odor.

-

The majority of the ethanol was removed by distillation.

-

The residue was diluted with a large volume of water and acidified with dilute hydrochloric acid.

-

Upon cooling, this compound crystallized from the solution.

-

The crude product was collected by filtration and purified by recrystallization from hot water, yielding pale yellow needles.

Data Presentation

The following tables summarize the key quantitative data reported in the early characterization of this compound.

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Pale yellow needles or crystalline powder |

| Melting Point | 61-62 °C |

| Boiling Point | 177 °C at 16 mmHg |

| Solubility | Sparingly soluble in cold water, soluble in hot water, ethanol, and ether |

Table 1: Physicochemical Properties of this compound

Logical Relationships in the First Synthesis

The synthesis of this compound from phenethyl alcohol via the acetate intermediate can be visualized as a logical workflow. This approach was crucial to avoid the strong oxidizing conditions of direct nitration of the free alcohol.

This diagram illustrates the strategic use of a protecting group (acetyl) to achieve the desired nitration at the para position of the benzene ring without oxidizing the primary alcohol functionality. This foundational work demonstrates a key principle in organic synthesis that remains relevant today.

In-Depth Technical Guide to the Thermal Stability of 4-Nitrophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenethyl alcohol (CAS: 100-27-6), a nitroaromatic compound containing a primary alcohol functional group, finds utility as an intermediate in organic synthesis. The presence of the energetic nitro group (—NO₂) on the aromatic ring necessitates a thorough understanding of its thermal stability for safe handling, storage, and application in research and drug development. Thermal decomposition of nitroaromatic compounds can be highly exothermic and, in some cases, lead to runaway reactions. This guide provides a detailed technical overview of the anticipated thermal behavior of this compound, outlines standard experimental protocols for its analysis, and discusses potential decomposition pathways.

Physicochemical Properties